molecular formula C11H13Cl B1454627 1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene CAS No. 1410427-26-7

1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene

Cat. No.: B1454627
CAS No.: 1410427-26-7
M. Wt: 180.67 g/mol
InChI Key: GZDVXHOGOJMTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C11H13Cl and its molecular weight is 180.67 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the specific targets and biological activities involved.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of 1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene can be influenced by various environmental factors. For instance, it’s known that indane, a structurally similar compound, is a colorless liquid hydrocarbon that is usually produced by hydrogenation of indene . It’s relatively stable in air, but can decompose under conditions of high temperature, high-energy light, or in the presence of oxidizing agents .

Properties

IUPAC Name

1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDVXHOGOJMTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC(=C12)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 2
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 3
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 4
Reactant of Route 4
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 5
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene
Reactant of Route 6
1-chloro-3,4-dimethyl-2,3-dihydro-1H-indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.